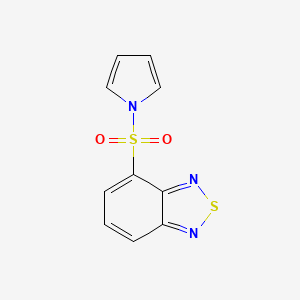![molecular formula C12H17NO3S B5318373 2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide](/img/structure/B5318373.png)
2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide, also known as DPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPBA is a benzamide derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, including superoxide dismutase and catalase. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6. Moreover, this compound has been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin.
実験室実験の利点と制限
2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize using simple chemical reactions. However, this compound has some limitations, including its poor bioavailability and limited water solubility, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of 2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to develop novel formulations of this compound that can improve its bioavailability and efficacy. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes.
合成法
2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide can be synthesized using different methods, including the reaction of 2,6-dihydroxybenzoic acid with propylthiol, followed by the reaction with ethyl chloroformate to form the intermediate compound, which is then treated with ammonia to form this compound. Another method involves the reaction of 2,6-dihydroxybenzoic acid with propylamine, followed by the reaction with thioacetic acid to form the intermediate compound, which is then treated with ammonia to form this compound.
科学的研究の応用
2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug development. This compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2,6-dihydroxy-N-(2-propylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-7-17-8-6-13-12(16)11-9(14)4-3-5-10(11)15/h3-5,14-15H,2,6-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUYRWOUSYVVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCNC(=O)C1=C(C=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)

![N-(3-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5318304.png)
![N,N-diethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5318309.png)

![N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)

![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![7-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318345.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5318354.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)